molecular formula C12H13ClO2 B14601433 2-(3-Chlorophenoxy)cyclohexan-1-one CAS No. 59798-91-3

2-(3-Chlorophenoxy)cyclohexan-1-one

Cat. No.: B14601433
CAS No.: 59798-91-3
M. Wt: 224.68 g/mol
InChI Key: FSKPDCKEVRYILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenoxy)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3-chlorophenol with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of cyclohexanone, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenoxycyclohexanones.

Scientific Research Applications

2-(3-Chlorophenoxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)cyclohexan-1-one
  • 2-(2-Chlorophenoxy)cyclohexan-1-one
  • 2-(3-Bromophenoxy)cyclohexan-1-one

Uniqueness

2-(3-Chlorophenoxy)cyclohexan-1-one is unique due to the position of the chlorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with molecular targets and its overall properties.

Properties

CAS No.

59798-91-3

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

2-(3-chlorophenoxy)cyclohexan-1-one

InChI

InChI=1S/C12H13ClO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,12H,1-2,6-7H2

InChI Key

FSKPDCKEVRYILV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.